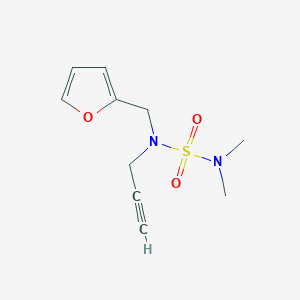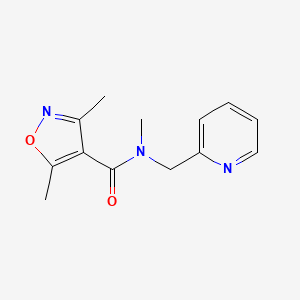
4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide, also known as SMIP-016, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide acts as a potent inhibitor of the heat shock protein 70 (HSP70) family, which plays a crucial role in regulating cell survival and apoptosis. By inhibiting HSP70, 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide induces cell death in cancer cells, while sparing normal cells. This mechanism of action makes it an attractive candidate for cancer therapy.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide has also been shown to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Furthermore, 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide is its specificity for HSP70, which reduces the risk of off-target effects. However, its low solubility and stability in aqueous solutions can limit its use in certain experimental settings. Additionally, the high cost of synthesis and limited availability of 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide can pose challenges for researchers.
Orientations Futures
For 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide research include further optimization of its synthesis method to improve yield and stability, as well as the development of more potent derivatives. Additionally, the potential use of 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide in combination with other cancer therapies, such as immunotherapy and targeted therapy, should be explored. Lastly, the therapeutic potential of 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide in other diseases, such as neurodegenerative disorders, should be investigated.
Conclusion:
In conclusion, 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment and inflammation. Its specificity for HSP70 and ability to sensitize cancer cells to radiation therapy make it an attractive candidate for combination therapy. While there are limitations to its use in certain experimental settings, further research and optimization of its synthesis method may lead to its widespread use in the future.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide involves a multi-step process that includes the reaction of 3-piperidinone with 1-methylsulfonylpiperidine, followed by chlorination and coupling with 2-carboxylic acid. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide has been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3S/c1-19(17,18)15-4-2-3-9(7-15)14-11(16)10-5-8(12)6-13-10/h5-6,9,13H,2-4,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLNQROMZGDOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(1,3-benzodioxol-5-yl)ethanone](/img/structure/B7531149.png)
![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7531156.png)
![1-[1-(4-Bromophenyl)cyclopropyl]-3-methylurea](/img/structure/B7531162.png)
![N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide](/img/structure/B7531167.png)
![3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7531175.png)

![1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea](/img/structure/B7531190.png)
![2-[(5-Bromothiophen-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7531195.png)
![4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7531200.png)
![2-ethyl-N-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531202.png)

